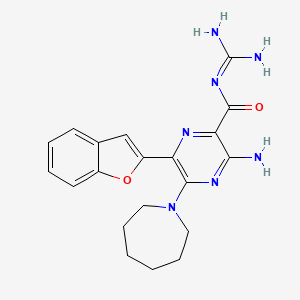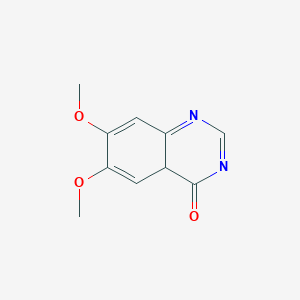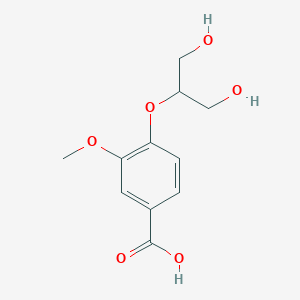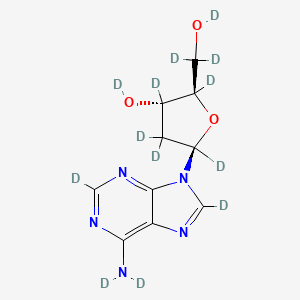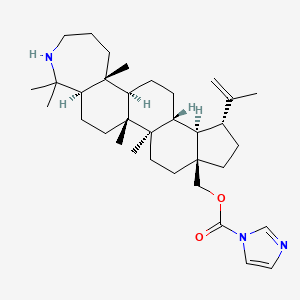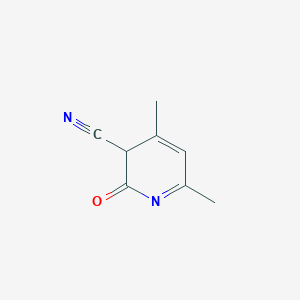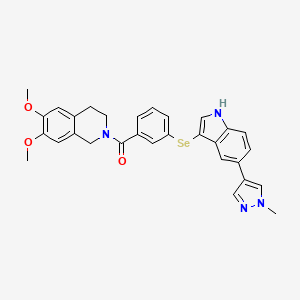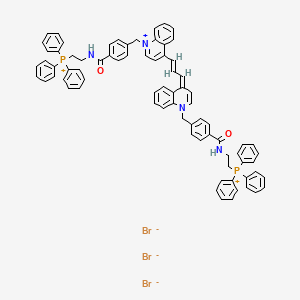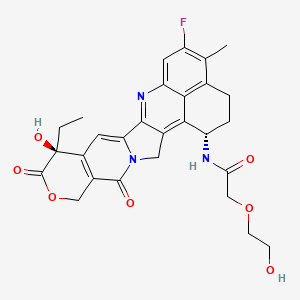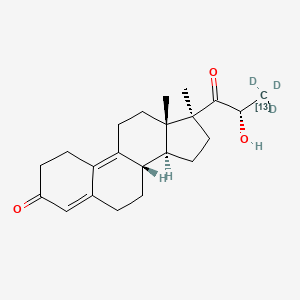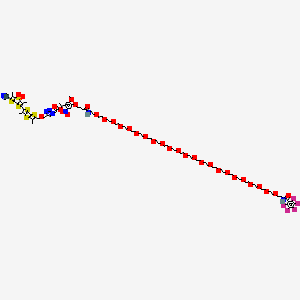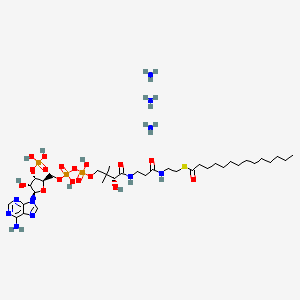
Myristoyl coenzyme A (triammonium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myristoyl coenzyme A (triammonium) is a long-chain acyl-coenzyme A, specifically the activated form of myristic acid (a 14-carbon saturated fatty acid) linked to coenzyme A. This compound plays a crucial role in lipid metabolism and protein modification processes, particularly in protein myristoylation, where it serves as a substrate for the enzyme N-myristoyltransferase .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of myristoyl coenzyme A (triammonium) typically involves the reaction of myristic acid with coenzyme A in the presence of activating agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of myristoyl coenzyme A (triammonium) often employs enzymatic methods, utilizing acyl-CoA synthetase enzymes to catalyze the formation of the compound from myristic acid and coenzyme A. This method is preferred for its specificity and efficiency .
Types of Reactions:
Oxidation: Myristoyl coenzyme A can undergo oxidation reactions, particularly in metabolic pathways where it is converted into other metabolites.
Reduction: It can be reduced to form myristic acid and coenzyme A.
Substitution: The myristoyl group can be transferred to proteins via N-myristoylation, a substitution reaction catalyzed by N-myristoyltransferase.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and enzymes like acyl-CoA oxidase.
Reduction: Reducing agents such as NADPH can facilitate the reduction process.
Substitution: N-myristoyltransferase catalyzes the transfer of the myristoyl group to the N-terminal glycine residue of target proteins.
Major Products:
Oxidation: Produces metabolites involved in fatty acid metabolism.
Reduction: Yields myristic acid and coenzyme A.
Substitution: Results in myristoylated proteins, which are crucial for various cellular functions.
科学研究应用
Myristoyl coenzyme A (triammonium) has diverse applications in scientific research:
Chemistry: Used as a substrate in studies of lipid metabolism and enzymatic activity.
Biology: Plays a role in protein modification, affecting protein function and localization.
Medicine: Investigated for its role in diseases related to lipid metabolism and protein mislocalization.
Industry: Utilized in the production of bioactive compounds and as a biochemical reagent .
作用机制
The primary mechanism of action of myristoyl coenzyme A (triammonium) involves its role as a substrate for N-myristoyltransferaseThis modification affects protein stability, localization, and interactions, playing a crucial role in signal transduction and cellular regulation .
相似化合物的比较
Palmitoyl coenzyme A: Another long-chain acyl-coenzyme A, derived from palmitic acid.
Stearoyl coenzyme A: Derived from stearic acid, involved in similar metabolic pathways.
Uniqueness: Myristoyl coenzyme A (triammonium) is unique due to its specific role in N-myristoylation, a modification that is essential for the function of many proteins involved in signal transduction and immune responses.
属性
分子式 |
C35H71N10O17P3S |
|---|---|
分子量 |
1029.0 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane |
InChI |
InChI=1S/C35H62N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);3*1H3/t24-,28-,29-,30+,34-;;;/m1.../s1 |
InChI 键 |
DSAPDQDCGNIALG-HWJSJFDLSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12365349.png)
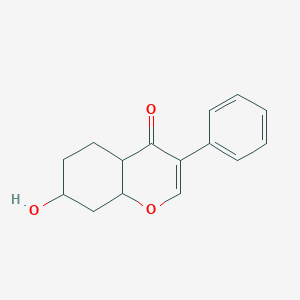
![1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol](/img/structure/B12365358.png)
